Kinase Selectivity: Thienopyridine vs. ATP-Mimetic Scaffolds
The thieno[3,2-b]pyridine scaffold, as present in 7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine, provides a unique platform for designing kinase inhibitors that are ATP-competitive but not ATP-mimetic. Unlike traditional ATP-mimetic scaffolds (e.g., quinazolines, pyrazolo[3,4-d]pyrimidines) that typically rely on strong hinge-binding interactions, the weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for profoundly different binding modes while maintaining high kinome-wide selectivity [1]. This was directly demonstrated by the isomers MU1464 and MU1668, which exhibited distinct binding modes and selectivity profiles, highlighting the scaffold's ability to decouple ATP-pocket binding from selectivity [2]. The presence of the 2-imidazolyl group in the target compound further enhances this scaffold's potential for selective kinase engagement by providing additional hydrogen-bonding and metal-coordination interactions within the kinase back pocket.
| Evidence Dimension | Kinase selectivity profile and binding mode diversity |
|---|---|
| Target Compound Data | Thieno[3,2-b]pyridine scaffold-based inhibitors exhibit variable binding modes with high kinome-wide selectivity (qualitative assessment based on structural biology and kinome profiling). |
| Comparator Or Baseline | Traditional ATP-mimetic kinase inhibitor scaffolds (e.g., quinazolines, pyrazolo[3,4-d]pyrimidines) typically show more restricted binding modes. |
| Quantified Difference | Not directly quantified; class-level inference from structural studies. |
| Conditions | X-ray crystallography and kinome selectivity panel analysis of thieno[3,2-b]pyridine derivatives MU1464 and MU1668. |
Why This Matters
For medicinal chemists designing selective kinase inhibitors, starting from a scaffold that inherently allows for diverse binding modes increases the probability of achieving high target selectivity, a key differentiator for reducing off-target toxicity.
- [1] Moyano, P. M.; et al. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angew. Chem. Int. Ed. 2025, 64 (1), e202412786. DOI: 10.1002/anie.202412786. View Source
- [2] Claridge, S. W.; et al. Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases. Bioorg. Med. Chem. Lett. 2008, 18 (9), 2793–2798. DOI: 10.1016/j.bmcl.2008.04.009. View Source
